molecular formula C9H5F2IO4 B1403052 Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate CAS No. 1298047-55-8

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate

Cat. No.: B1403052
CAS No.: 1298047-55-8
M. Wt: 342.03 g/mol
InChI Key: PKBPVMAEUGLOER-UHFFFAOYSA-N
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Description

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate (CAS: 1298047-55-8) is a halogenated benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with iodine at position 7, two fluorine atoms at position 2, and a methyl ester group at position 3. This compound is supplied as an industrial-grade chemical with ≥99% purity, typically packaged in 25 kg cardboard drums . Its structural features, including the electron-withdrawing fluorine atoms and iodine substituent, confer unique reactivity and stability, making it valuable in pharmaceutical and fine chemical synthesis. Suppliers such as LEAP CHEM CO., LTD. and CHEMLYTE SOLUTIONS CO., LTD. highlight its use in research and bulk manufacturing, particularly as a building block for active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

methyl 2,2-difluoro-7-iodo-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2IO4/c1-14-8(13)4-2-5(12)7-6(3-4)15-9(10,11)16-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBPVMAEUGLOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)I)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate typically involves the iodination and fluorination of benzodioxole derivatives. One common method includes the reaction of 7-hydroxy-2,2-difluoro-1,3-benzodioxole with iodine and a suitable oxidizing agent to introduce the iodine atom at the 7-position. This is followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for the modification of biological activity in drug development.

Anticancer Properties

Recent studies have indicated that derivatives of benzodioxole compounds exhibit anticancer activity. For instance, compounds structurally similar to this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain analogs effectively inhibited proliferation in melanoma cells, suggesting potential pathways for treatment against skin cancers .

Antimicrobial Activity

Research has shown that this compound derivatives can possess significant antimicrobial properties. A study on related compounds revealed their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Agricultural Applications

The compound is also explored for its utility in agricultural chemistry. As an intermediate for synthesizing agrochemicals, it plays a role in developing herbicides and fungicides.

Herbicidal Activity

Several studies have reported that benzodioxole derivatives exhibit herbicidal properties. This compound has been evaluated for its ability to inhibit the growth of common weeds. Experimental results indicate that formulations containing this compound can effectively suppress weed growth while being less harmful to crop plants .

Insecticidal Properties

In addition to herbicidal activity, this compound has shown potential as an insecticide. Research indicates that certain derivatives can disrupt the nervous system of target pests, leading to mortality or repellent effects .

Material Science Applications

This compound is also investigated for its role in material science.

Polymer Synthesis

The compound can be utilized in the synthesis of polymers with specific properties tailored for applications in coatings and adhesives. Its unique structure allows for enhanced thermal stability and resistance to environmental degradation .

Data Tables and Case Studies

Application AreaCompound DerivativeActivityReference
Medicinal ChemistryAnticancer AnalogsInhibition of melanoma cell growth
Agricultural ChemistryHerbicide FormulationSuppression of weed growth
Agricultural ChemistryInsecticide FormulationDisruption of pest nervous systems
Material SciencePolymer CompositeEnhanced thermal stability

Mechanism of Action

The mechanism of action of Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate can be contrasted with related benzodioxole derivatives, as detailed below:

Table 1: Comparative Analysis of Benzodioxole Derivatives

Compound Name Substituents Key Features Applications/Reactivity CAS Number References
This compound 7-I, 2,2-F, 5-COOCH₃ High halogen content; electron-deficient aromatic ring Suzuki couplings, nucleophilic substitutions, API intermediates 1298047-55-8
Benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate 7-OH, 2,2-Ph, 5-COOBn Bulky diphenyl groups; phenolic hydroxyl Antioxidant studies, phenolic extraction Not specified
Bifendate (Methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate) Multiple methoxy groups Complex polycyclic structure; methoxy substituents Potassium channel activation, hepatoprotective agents 65141-46-0
Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate 7-OCH₃, 2,2-Ph, 5-COOCH₃ Steric hindrance from diphenyl groups Synthetic intermediates with limited nucleophilic reactivity 102706-14-9
Methyl (3aR,7R,7aS)-3a,6,7,7a-tetrahydro-7-hydroxy-2,2-dimethyl-1,3-benzodioxole-5-carboxylate Partially saturated ring; 7-OH, 2,2-CH₃ Reduced aromaticity; hydroxyl group Chiral synthesis, natural product analogs 88165-26-8
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate 7-OAc, 2,2-Ph, 5-COOCH₃ Acetyloxy as a leaving group Ester hydrolysis, prodrug development Not specified

Key Comparative Insights

Substituent Effects on Reactivity :

  • The iodine substituent in the target compound enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its polarizable C–I bond, a feature absent in methoxy- or hydroxyl-substituted analogs .
  • Fluorine atoms at position 2 enhance ring stability via electron-withdrawing effects, contrasting with diphenyl groups in other derivatives, which introduce steric bulk and reduce reactivity .

Electronic and Steric Profiles :

  • Compared to Bifendate (multiple methoxy groups), the target compound’s fluorine and iodine substituents create a more electron-deficient aromatic system, favoring electrophilic substitutions or metal-catalyzed reactions .
  • The diphenyl-substituted analogs (e.g., and ) exhibit reduced solubility and slower reaction kinetics due to steric hindrance, whereas the target’s smaller halogens allow for broader solvent compatibility .

Functional Group Utility :

  • The methyl ester at position 5 is common across derivatives, but the iodine in the target compound provides a handle for further functionalization (e.g., radioisotope labeling in pharmaceuticals) .
  • Hydroxyl or acetyloxy groups in analogs () enable hydrogen bonding or hydrolysis pathways, which are less relevant to the halogenated target compound .

Applications :

  • The target compound’s halogenation profile aligns with its use in API synthesis , where stability and controlled reactivity are critical. In contrast, hydroxylated derivatives () are more suited for antioxidant or natural product applications .

Biological Activity

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate is a synthetic compound derived from the benzodioxole class, known for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The compound's structure is characterized by the presence of iodine and difluoromethyl groups, which can significantly influence its biological interactions. The following table summarizes key chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H6F2I O4
Molecular Weight292.04 g/mol
SolubilitySoluble in organic solvents
LogP3.77

Antioxidant Activity

Recent studies have investigated the antioxidant potential of various benzodioxole derivatives. For example, similar compounds have shown moderate antioxidant activity using DPPH-scavenging assays. In a comparative study, a related compound exhibited an IC50 value of 86.3 μM, indicating potential for further exploration in oxidative stress-related conditions .

Anticancer Properties

Research indicates that benzodioxole derivatives may possess anticancer properties by inhibiting specific kinases involved in cancer progression. In particular, compounds that modulate the activity of cyclin-dependent kinases (CDKs) have been highlighted for their role in cell cycle regulation and cancer therapy . this compound may similarly affect these pathways due to its structural analogies with known inhibitors.

Case Studies

  • Inhibition of Drug Resistance : A study focusing on novel small molecules indicated that benzodioxole derivatives could counteract drug resistance in cancer treatments by altering cellular transport mechanisms . Although specific data on this compound is limited, its structural features suggest it may exhibit similar effects.
  • Antibacterial Activity : Compounds within the benzodioxole class have been evaluated for antibacterial properties, with some derivatives showing promising results against various bacterial strains. This suggests that this compound might also be effective against pathogenic bacteria .

Research Findings

Recent literature reviews and experimental studies have focused on synthesizing and evaluating the biological activities of benzodioxole derivatives. Key findings include:

  • Synthesis Techniques : Efficient synthetic routes have been developed for creating methyl 7-iodo derivatives using halogenation techniques that preserve biological activity .
  • Structure-Activity Relationship (SAR) : The presence of halogen atoms (like iodine) and difluoromethyl groups has been correlated with increased potency in biological assays. Understanding these relationships aids in designing more effective analogs .

Q & A

Q. What are the established synthetic routes for Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate, and how can iodination at the 7-position be optimized?

A methodological approach involves:

  • Step 1: Start with a 1,3-benzodioxole scaffold (e.g., methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate, CAS 773873-95-3) as a precursor .
  • Step 2: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to direct iodination to the 7-position. The electron-withdrawing ester group at the 5-position may meta-direct iodination.
  • Step 3: Optimize reaction conditions (solvent, temperature, stoichiometry) to minimize byproducts. For example, polar aprotic solvents (DCM, DMF) at 0–25°C improve regioselectivity.
  • Purification: Column chromatography or recrystallization (e.g., heptane/ethyl acetate) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

  • ¹H/¹³C NMR:
    • The difluoro group (CF₂) appears as a singlet near δ 120–130 ppm in ¹³C NMR.
    • The iodo substituent deshields adjacent protons, causing downfield shifts (e.g., H-6 and H-8 in the benzodioxole ring).
  • IR Spectroscopy:
    • Ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹.
    • C-F stretches at 1100–1250 cm⁻¹ .
  • X-ray Crystallography: Validates planarity of the benzodioxole ring and substituent geometry (e.g., torsion angles for the ester group) .

Advanced Research Questions

Q. How does the 7-iodo substituent influence reactivity in cross-coupling reactions compared to bromo or chloro analogs?

The iodine atom serves as a superior leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

  • Reactivity: Iodo derivatives undergo coupling at lower temperatures (e.g., 60–80°C) compared to bromo analogs (100–120°C), reducing side reactions.
  • Scope: Compatibility with boronic acids bearing electron-withdrawing groups (e.g., nitro, cyano) is enhanced due to iodine’s lower electronegativity.
  • Example: Coupling with aryl boronic acids could yield biphenyl derivatives for pharmaceutical intermediates, as seen in analogous brominated benzodioxoles .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

  • Yield Discrepancies: Varying iodination conditions (e.g., excess iodine, prolonged reaction times) may lead to over-iodination or ring-opening byproducts. Systematic optimization of stoichiometry (1.1–1.3 equiv ICl) and monitoring via TLC is advised .
  • Spectral Anomalies: Solvent polarity (e.g., DMSO vs. CDCl₃) can shift NMR peaks. For example, the ester methyl group may resonate at δ 3.8–4.0 ppm in CDCl₃ but upfield in DMSO-d5. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What role does this compound play in the development of bioactive molecules?

  • Pharmaceutical Intermediates: The 2,2-difluoro-1,3-benzodioxole core is a key motif in antifungal agents (e.g., fludioxonil derivatives) .
  • API Synthesis: It may serve as a precursor for liver-protective agents (e.g., biphenyl derivatives for hepatitis treatment) or kinase inhibitors via functionalization of the iodinated position .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Thermal Stability: Predicted decomposition temperatures (~271°C) suggest stability below 150°C, but experimental validation via thermogravimetric analysis (TGA) is recommended.
  • Light Sensitivity: Halogenated aromatics are prone to photodegradation; store in amber vials under inert gas .

Methodological Guidance

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate
Reactant of Route 2
Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate

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